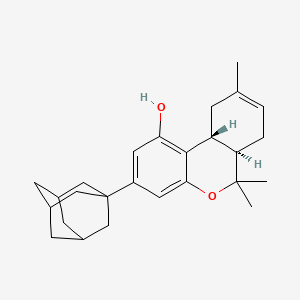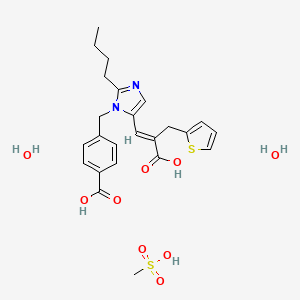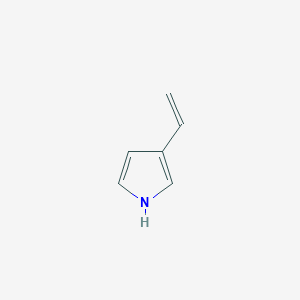
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family and is widely distributed in nature. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline can be synthesized through various methods, including the Pomeranz–Fritsch–Bobbitt reaction, which involves the cyclization of aminoacetals under acidic conditions . Another common method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves the use of continuous-flow reactions and green solvents to enhance atom economy and reduce environmental impact. Enzymatic methods, such as lipase-catalyzed dynamic kinetic resolution, are also employed to produce enantiomerically pure compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Converts the compound into isoquinoline derivatives.
Reduction: Produces dihydroisoquinoline derivatives.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions include various isoquinoline and dihydroisoquinoline derivatives, which have significant pharmacological activities .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential as an anti-cancer and anti-neurodegenerative agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It acts on neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects. Additionally, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, making it a potential therapeutic agent for cancer .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline is unique compared to other similar compounds due to its diverse biological activities and structural versatility. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurorestorative actions.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-tetrahydroisoquinoline .
Propriétés
Numéro CAS |
57447-93-5 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO.CH2O/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;1-2/h2-3,6,11H,4-5,7H2,1H3;1H2 |
Clé InChI |
MRYUIQYINVCCKX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
SMILES canonique |
COC1=CC2=C(CCNC2)C=C1.C=O |
Synonymes |
poly-THIQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)







![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)

![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)


